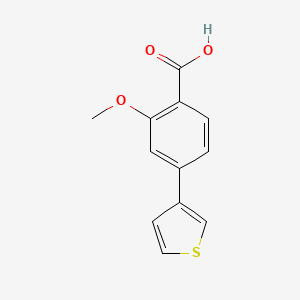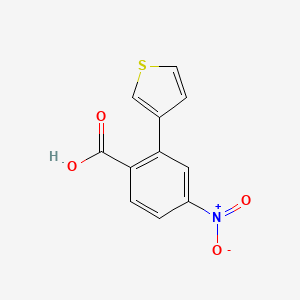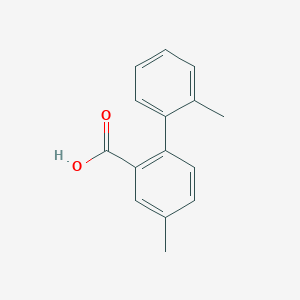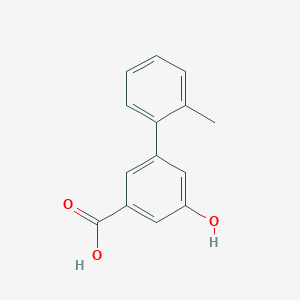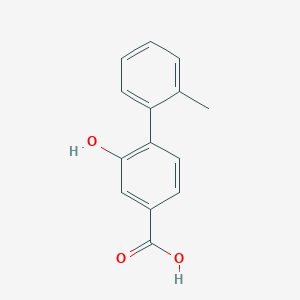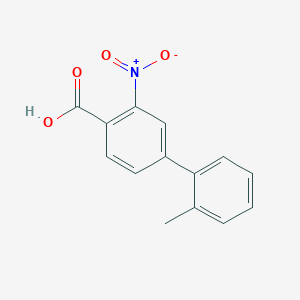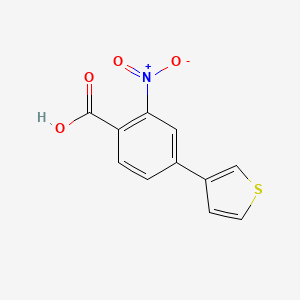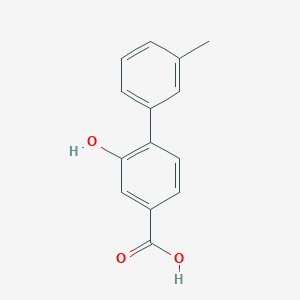
3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(3-methylphenyl)benzoic acid, also known as methyl vanillic acid (MVA), is a naturally occurring phenolic compound found in many plant species. It is a key intermediate in the synthesis of several important compounds and has been widely studied for its potential applications in various fields, including medicine, food science, and cosmetics.
Wissenschaftliche Forschungsanwendungen
MVA has a wide range of applications in scientific research. It has been used in the study of plant metabolism, as well as in the synthesis of various compounds, including antioxidants, anti-inflammatory agents, and antifungal agents. It has also been used as a biomarker for the presence of certain environmental pollutants, as well as for the detection of certain genetic mutations.
Wirkmechanismus
MVA has been shown to act as a potent antioxidant and anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and free radicals, thereby reducing inflammation and oxidative stress. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
MVA has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of certain enzymes involved in the metabolism of lipids, carbohydrates, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
MVA is a relatively safe and inexpensive compound, making it an ideal choice for laboratory experiments. Its relatively low toxicity makes it suitable for use in cell culture studies, as well as for use in animal studies. However, due to its relatively low solubility in water, it can be difficult to dissolve and may require the use of solvents to facilitate its dissolution.
Zukünftige Richtungen
Given the wide range of potential applications of MVA, there are a number of future directions that can be explored. These include further studies into its anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties, as well as further investigations into its potential neuroprotective effects. Additionally, further studies into the synthesis of MVA and its derivatives, as well as its potential use as a biomarker for certain environmental pollutants, are also needed.
Synthesemethoden
MVA is synthesized from the reaction of 3-3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%benzoic acid and sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 110-120°C and yields a yield of 95%. The resulting product is then purified and crystallized to obtain the pure MVA.
Eigenschaften
IUPAC Name |
3-hydroxy-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXKZYCNHKGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688602 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-98-8 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

